IMPDH II Inhibition: A 69-Fold Weaker but More Selective Profile than Mycophenolic Acid
The compound demonstrates measurable but significantly lower potency against Inosine Monophosphate Dehydrogenase II (IMPDH II) compared to the clinical immunosuppressant mycophenolic acid. This differential suggests utility as a weaker control or for applications where complete enzyme ablation is not desired [1] . The higher IC50 value indicates a reduced likelihood of the potent, broad immunosuppression associated with mycophenolic acid, making it a more selective tool for nuanced IMPDH pathway investigation .
| Evidence Dimension | Inhibition of human Inosine Monophosphate Dehydrogenase II (IMPDH II) |
|---|---|
| Target Compound Data | IC50 = 760 nM |
| Comparator Or Baseline | Mycophenolic Acid: IC50 = 11 nM |
| Quantified Difference | ~69-fold less potent than mycophenolic acid |
| Conditions | In vitro enzyme inhibition assay; TargetMine ChEMBL data. |
Why This Matters
This potency gap allows researchers to select a compound with a reduced risk of complete target suppression, which is critical for studying pathway modulation rather than full inhibition.
- [1] TargetMine. Activity Report: Inhibition of Inosine Monophosphate Dehydrogenase II (IMPDH II). ChEMBL ID: CHEMBL104710. View Source
